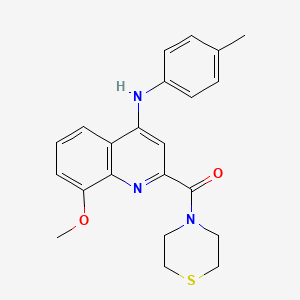

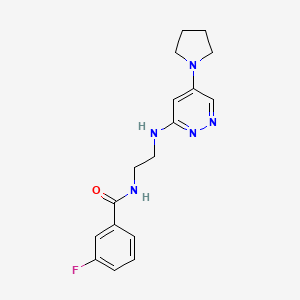

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Organic Synthesis: Catalytic Protodeboronation

FMPD is a valuable building block in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the conversion of boronic esters into other functional groups, expanding their synthetic utility.

Hydromethylation of Alkenes

The same catalytic protodeboronation process mentioned earlier allows for formal anti-Markovnikov alkene hydromethylation. By pairing FMPD-derived boronic esters with a Matteson–CH₂–homologation, researchers achieve this valuable transformation. For instance, the hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

FMPD’s protodeboronation has found application in the formal total synthesis of specific natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B . These achievements highlight its potential in complex molecule construction.

Pharmaceutical Research: Cancer Treatment

A related compound, 3,5-difluoro-2-methoxybenzenesulfonyl piperidin-4-yl imidazolidine-2,4-dione , has been patented for its synthetic process and pharmaceutical applications. This compound and its salts are useful for treating various diseases, including cancer . While not identical to FMPD, the similarity in structure suggests potential pharmacological relevance.

Boron Reagents for Suzuki–Miyaura Coupling

FMPD derivatives could serve as boron reagents in Suzuki–Miyaura coupling reactions. The syn-selective addition of B–H over unsaturated bonds, occurring in an anti-Markovnikov manner, opens up possibilities for efficient cross-coupling reactions. Researchers have explored borane reagents like BH₃·L for this purpose .

Mecanismo De Acción

Target of Action

The primary targets of 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the enzymes ADAMTS-4 and ADAMTS-5 . These enzymes play a crucial role in the degradation of cartilage, particularly in conditions such as osteoarthritis .

Mode of Action

This compound acts as an inhibitor of ADAMTS-4 and ADAMTS-5 . By binding to these enzymes, it prevents them from breaking down cartilage, thereby helping to maintain cartilage homeostasis .

Biochemical Pathways

The inhibition of ADAMTS-4 and ADAMTS-5 affects the biochemical pathways involved in cartilage degradation . This can help to slow the progression of diseases involving cartilage degradation, such as osteoarthritis .

Result of Action

By inhibiting ADAMTS-4 and ADAMTS-5, this compound can help to preserve cartilage and slow the progression of osteoarthritis . This results in a reduction of inflammation and pain associated with these conditions .

Propiedades

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O5S/c1-24-12-3-2-10(16)8-13(12)25(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMJCAAJXPLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)

![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)